molecular formula C30H22N2O2 B3884001 (3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one

(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3884001
M. Wt: 442.5 g/mol
InChI Key: FNNVCCZQMAKZSJ-GXYVAIGFSA-N
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Description

(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylidenehydrazinylidene group and a diphenylacetyl group attached to a dihydroindenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine, followed by the reaction with diphenylacetyl chloride to introduce the diphenylacetyl group. The final step involves cyclization to form the dihydroindenone core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazine groups.

    Diphenylacetyl derivatives: Compounds containing diphenylacetyl groups.

    Indenone derivatives: Compounds with similar indenone cores.

Uniqueness

(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3E)-3-[(E)-benzylidenehydrazinylidene]-2-(2,2-diphenylacetyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2/c33-29-25-19-11-10-18-24(25)28(32-31-20-21-12-4-1-5-13-21)27(29)30(34)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,26-27H/b31-20+,32-28-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNVCCZQMAKZSJ-GXYVAIGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
(3E)-3-[(2E)-benzylidenehydrazinylidene]-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one

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